![molecular formula C10H20O3 B14358572 [(Octan-3-yl)oxy]acetic acid CAS No. 92759-91-6](/img/structure/B14358572.png)
[(Octan-3-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Octan-3-yl)oxy]acetic acid is an organic compound with the molecular formula C10H20O3 It is an ester derivative of acetic acid and octanol, characterized by its unique structure where an octan-3-yl group is attached to the acetic acid moiety through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Octan-3-yl)oxy]acetic acid can be synthesized through the esterification of octan-3-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[(Octan-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Octanoic acid and acetic acid.
Reduction: Octan-3-ol and ethanol.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
[(Octan-3-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(Octan-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and octan-3-ol, which may exert biological effects through various biochemical pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparación Con Compuestos Similares
[(Octan-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:
Octyl acetate: An ester formed from octanol and acetic acid, used in fragrances and flavors.
Ethyl acetate: A common ester used as a solvent in various applications.
Butyl acetate: Another ester with similar uses in the production of coatings, adhesives, and cosmetics.
Uniqueness
This compound is unique due to its specific structure and the presence of the octan-3-yl group, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
92759-91-6 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-octan-3-yloxyacetic acid |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-7-9(4-2)13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
Clave InChI |
BAXORYQRPOAMQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



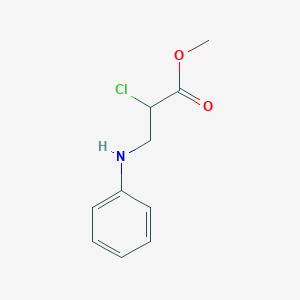

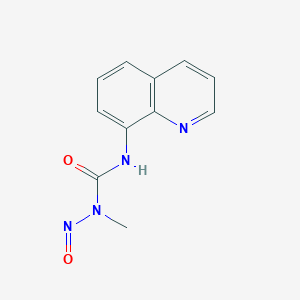

![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
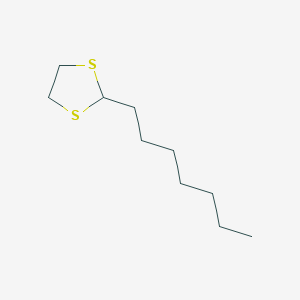
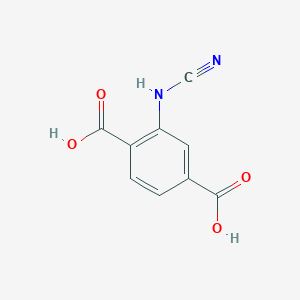
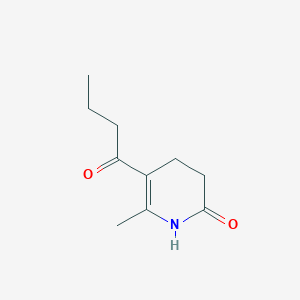
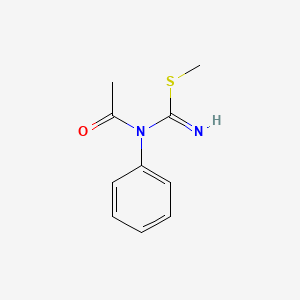
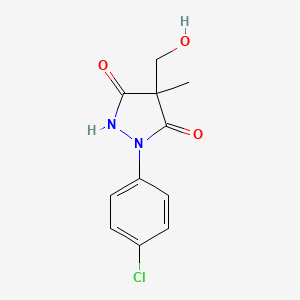
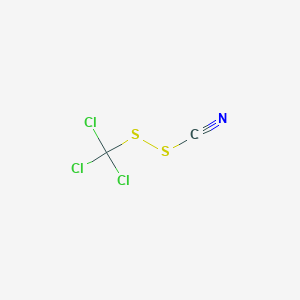
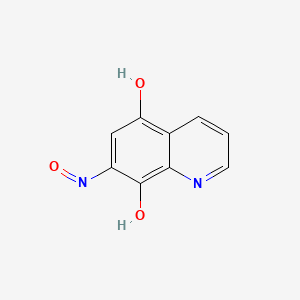
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
